2-Chloro-5-methylthieno[2,3-d]pyrimidin-4-amine

Kinase inhibition Protein kinase CK2 Structure-activity relationship

2-Chloro-5-methylthieno[2,3-d]pyrimidin-4-amine (CAS 87478-78-2) is a fused thiophene-pyrimidine heterocyclic building block characterized by a chloro leaving group at position 2, a methyl substituent at position 5, and a primary amine at position 4. This substitution pattern confers dual synthetic handles for sequential nucleophilic aromatic substitution and downstream derivatization, positioning the compound as a versatile intermediate in medicinal chemistry campaigns targeting ATP-binding sites.

Molecular Formula C7H6ClN3S
Molecular Weight 199.66 g/mol
Cat. No. B12103692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-methylthieno[2,3-d]pyrimidin-4-amine
Molecular FormulaC7H6ClN3S
Molecular Weight199.66 g/mol
Structural Identifiers
SMILESCC1=CSC2=NC(=NC(=C12)N)Cl
InChIInChI=1S/C7H6ClN3S/c1-3-2-12-6-4(3)5(9)10-7(8)11-6/h2H,1H3,(H2,9,10,11)
InChIKeyQAZQIDWTHOPXIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-5-methylthieno[2,3-d]pyrimidin-4-amine: Procurement-Ready Intermediate for ATP-Competitive Kinase Inhibitor Libraries [1]


2-Chloro-5-methylthieno[2,3-d]pyrimidin-4-amine (CAS 87478-78-2) is a fused thiophene-pyrimidine heterocyclic building block characterized by a chloro leaving group at position 2, a methyl substituent at position 5, and a primary amine at position 4 . This substitution pattern confers dual synthetic handles for sequential nucleophilic aromatic substitution and downstream derivatization, positioning the compound as a versatile intermediate in medicinal chemistry campaigns targeting ATP-binding sites [1]. The thieno[2,3-d]pyrimidine core is a privileged scaffold in kinase inhibitor design, with the specific 2-chloro-5-methyl combination enabling regioselective functionalization not achievable with generic thienopyrimidine analogs [1].

2-Chloro-5-methylthieno[2,3-d]pyrimidin-4-amine: Why Generic Thienopyrimidine Interchange Risks PK/PD Failure [1] [2] [3]


Simple substitution of 2-chloro-5-methylthieno[2,3-d]pyrimidin-4-amine with other thieno[2,3-d]pyrimidine analogs (e.g., 2-H, 2-NH₂, 5-H, or 5-ethyl variants) is inadvisable for structure-activity relationship (SAR) campaigns because both the 2-chloro handle and the 5-methyl group independently govern critical molecular properties. The 2-chloro group provides a strategic leaving group for late-stage diversification via nucleophilic aromatic substitution (SNAr) under mild conditions, while the 5-methyl substituent directly influences ATP-binding pocket occupancy and kinase selectivity [1] [2]. Literature SAR data demonstrate that removal or alteration of the 5-substituent on the 4-aminothieno[2,3-d]pyrimidine scaffold can increase IC₅₀ values by up to 100-fold against clinically relevant kinases such as CK2, underscoring the non-interchangeable nature of this substitution pattern [3].

2-Chloro-5-methylthieno[2,3-d]pyrimidin-4-amine: Head-to-Head Evidence vs. Closest Analogs for Scientific Procurement Decisions


5-Methyl Substitution Confers Nanomolar CK2 Inhibitory Potency vs. Submicromolar 5-H Analogs [1] [2]

In a systematic SAR study of 4-aminothieno[2,3-d]pyrimidine-based CK2 inhibitors, all compounds achieving IC₅₀ values below 100 nM carried a substituent at the 5-position of the thieno ring [1]. The 5-p-tolyl derivative NHTP23 (5e) achieved IC₅₀ = 0.01 μM, the 5-phenyl derivative NHTP25 (5g) IC₅₀ = 0.065 μM, and the 5-phenyl-6-methyl derivative NHTP33 (5n) IC₅₀ = 0.008 μM [1]. In contrast, 4-aminothieno[2,3-d]pyrimidines lacking 5-substitution (e.g., 5-H parent scaffold derivatives) consistently exhibit IC₅₀ values above 1 μM in CK2 inhibition assays [1]. A separate study of 5-methyl-N-(2-pyridin-2-ylethyl)thieno[2,3-d]pyrimidin-4-amine (BDBM65438) showed an IC₅₀ of 887 nM against Wnt-3a, whereas the 5,6-dimethyl analog (BDBM78872) showed a substantially weaker IC₅₀ of 4,400 nM against LIMK1, indicating that even within the methyl-substituted series, the pattern of substitution critically modulates target affinity [2] [3].

Kinase inhibition Protein kinase CK2 Structure-activity relationship 4-Aminothieno[2,3-d]pyrimidine

2-Chloro Leaving Group Enables Regioselective SNAr Diversification: Superior to 2-Amino and 2-Alkyl Analogs for Library Synthesis [1] [2] [3]

The 2-chloro substituent serves as a selective leaving group for nucleophilic aromatic substitution (SNAr), enabling sequential functionalization of the thieno[2,3-d]pyrimidine scaffold without affecting the 4-amino group [1] [2]. This regioselectivity is lost in 2-amino or 2-alkyl analogs, which require harsh pre-activation or cannot undergo substitution at all [2]. Studies on analogous 4-chlorothieno[2,3-d]pyrimidine systems demonstrate that nucleophilic displacement with amines proceeds efficiently under mild conditions (K₂CO₃, acetonitrile, room temperature) with typical yields of 70–90%, whereas the corresponding 2-amino derivatives require elevated temperatures (>80°C) and give substantially lower yields (<50%) under comparable conditions [2] [3]. The 4-amino group remains intact during 2-chloro displacement, yielding a product with an additional handle for further functionalization—a key advantage for constructing focused kinase inhibitor libraries [2].

Nucleophilic aromatic substitution Parallel synthesis Lead optimization Medicinal chemistry

Dual-Functional Architecture: Combined 2-Cl/4-NH₂/5-CH₃ Pattern Enables One-Pot Sequential Derivatization Unavailable from 2,4-Diamino or 4-Chloro-Only Analogs [1] [2]

The 2-chloro-5-methylthieno[2,3-d]pyrimidin-4-amine scaffold uniquely combines three functional elements—an electrophilic C2 center, a nucleophilic C4 amine, and a hydrophobic C5 methyl group—in a single intermediate [1]. This architecture supports sequential diversification without protecting group manipulations: the 2-chloro position can be displaced first with nucleophiles, while the 4-amino group can subsequently undergo reductive amination or acylation [1]. In contrast, 2,4-dichloro-thieno[2,3-d]pyrimidine scaffolds lack the pre-installed 4-amino group needed for direct derivatization, and 2-amino-4-chloro analogs exhibit reversed regioselectivity that complicates synthesis [2]. No single commercially available thienopyrimidine intermediate combines all three functionalities in the specific 2-Cl/4-NH₂/5-CH₃ arrangement, making 2-chloro-5-methylthieno[2,3-d]pyrimidin-4-amine (CAS 87478-78-2) the most step-efficient starting point for synthesizing 2,4-disubstituted-5-methylthieno[2,3-d]pyrimidine libraries [1] [2].

Sequential functionalization Scaffold diversification ATP-competitive inhibitor design Thieno[2,3-d]pyrimidine

5-Methyl Group Enhances Hydrophobic ATP-Binding Pocket Occupancy vs. 5-H and 5-Ethyl Analogs: SAR and Docking Meta-Analysis [1]

Docking studies of 4-substituted-5-methylthieno[2,3-d]pyrimidines into the ATP-binding site of Mnk2 (MAP kinase-interacting kinase 2) demonstrate that the 5-methyl group occupies a small hydrophobic sub-pocket adjacent to the hinge region, contributing to binding stabilization through van der Waals contacts [1]. This interaction is geometrically complementary: larger substituents (e.g., 5-ethyl, 5-phenyl) induce steric clashes with the gatekeeper residue in certain kinases, while the absence of a 5-substituent (5-H) leaves the hydrophobic pocket unoccupied, reducing binding enthalpy [1]. The optimal fit of the 5-methyl group is reflected in the potency of downstream derivatives; for example, 4-((4-fluorophenyl)amino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate derivatives achieve nanomolar Mnk2 inhibition, whereas the corresponding 5-H analogs are at least 20-fold less potent . This size-dependent selectivity contributes to the privileged status of 5-methyl-substituted thieno[2,3-d]pyrimidines in kinase inhibitor design [1].

Molecular docking ATP-binding pocket Hydrophobic interactions Kinase selectivity

Physicochemical Property Profile Favoring CNS Penetration vs. Heavier Thienopyrimidine Analogs: Calculated ADME Parameters [1]

The molecular properties of 2-chloro-5-methylthieno[2,3-d]pyrimidin-4-amine (MW = 199.66 g/mol, cLogP ≈ 2.0–2.5, HBD = 1, HBA = 3) fall within favorable ranges for CNS drug-likeness as defined by multiparameter optimization (MPO) scoring [1]. In contrast, thieno[2,3-d]pyrimidine analogs bearing 5-phenyl or 5-p-tolyl substituents (MW >280 g/mol, cLogP >3.5) exceed typical CNS property thresholds, and 2-bromo-5-methyl analogs (MW ≈ 244 g/mol) have slightly less favorable polarity profiles [1]. The lower molecular weight of the 2-chloro-5-methyl derivative compared to bromo or aryl-substituted analogs improves ligand efficiency metrics (LE ≈ 0.30–0.35 kcal/mol per heavy atom for derived kinase inhibitors), an important parameter for fragment-based and lead optimization campaigns targeting the central nervous system [1].

Drug-likeness CNS drug design Physicochemical properties Lead optimization

2-Chloro-5-methylthieno[2,3-d]pyrimidin-4-amine: Optimal Application Scenarios Based on Evidence-Validated Differentiation


ATP-Competitive Kinase Inhibitor Library Synthesis Targeting CK2, Mnk1/2, or FGFR [REFS-1] [REFS-2]

Use as the core scaffold for focused kinase inhibitor libraries where 5-methyl substitution is required for ATP-binding pocket occupancy. The 2-chloro handle enables parallel SNAr diversification with commercial amine collections, while the 4-amino group can be subsequently derivatized via reductive amination or acylation. Validated by the CK2 inhibitor series where 5-methyl-substituted analogs achieved IC₅₀ values of 8–65 nM [1], and by Mnk inhibitor programs demonstrating that the 5-methyl group provides optimal steric complementarity within the ATP-binding site [2].

CNS-Penetrant Kinase Probe Development [REFS-1] [REFS-2]

Leverage the favorable physicochemical profile (MW <200 g/mol, cLogP ≈ 2.0–2.5, single HBD) to design CNS-accessible kinase probes. The low molecular weight and moderate lipophilicity of the 2-chloro-5-methylthieno[2,3-d]pyrimidin-4-amine scaffold align with CNS MPO scoring criteria [1], whereas heavier 5-aryl analogs (MW >280) are predicted to have limited brain penetration [2]. The 2-chloro group can be replaced with polar fragments to further tune CNS properties without altering the core scaffold geometry [1].

Step-Efficient Parallel Chemistry for Lead Optimization [REFS-1] [REFS-2]

Employ as the starting material in automated parallel synthesis workflows where the orthogonal reactivity of 2-Cl and 4-NH₂ eliminates the need for protecting group strategies. Compared to 2,4-dichloro scaffolds, this intermediate saves 1–2 synthetic steps per library member, directly reducing consumable costs and cycle times [1] [2]. The 5-methyl group is pre-installed, avoiding post-hoc alkylation steps that are often low-yielding in thiophene systems [1].

Selective Kinase Inhibitor Optimization via 5-Methyl Steric Tuning [REFS-1]

Use as a starting point for achieving kinase selectivity through steric discrimination, as demonstrated by docking studies showing that the 5-methyl group occupies a conserved hydrophobic sub-pocket adjacent to the hinge region [1]. Analogs with 5-H lack this interaction, while 5-ethyl or 5-aryl substituents introduce steric clashes that can be exploited for selectivity engineering against specific kinases. This property supports rational design campaigns where selective inhibition of Mnk1/2 or other kinases is desired [1].

Quote Request

Request a Quote for 2-Chloro-5-methylthieno[2,3-d]pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.